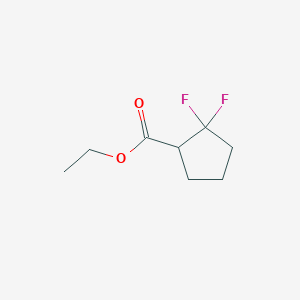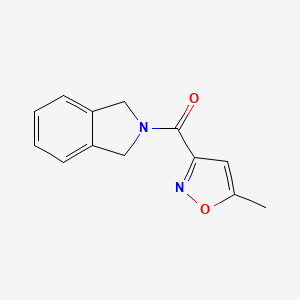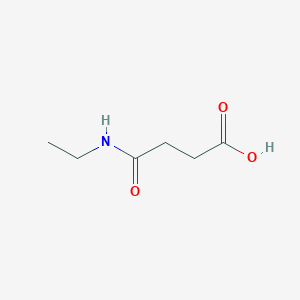![molecular formula C23H21N5O2 B2508252 N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2034204-43-6](/img/structure/B2508252.png)
N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, paper discusses an N-(pyridin-2-ylmethyl)benzamide derivative, which shares a pyridine and benzamide moiety with the compound . Similarly, paper explores 4-(anilino)pyrrole-2-carboxamides, which include a pyrrole-2-carboxamide unit that is also present in the target compound.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and the formation of amide bonds. For example, paper describes the synthesis of N-benzylcarboxamide derivatives through cyclization of N-benzyl-2-chloro-N-(hydroxyalkyl)-nicotinamides. This suggests that the synthesis of the target compound might also involve cyclization steps and the formation of an amide linkage, possibly starting from a pyrrolidine precursor and a bipyridine derivative .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography and DFT calculations, as seen in paper . The crystal packing is often stabilized by hydrogen bonds and π-interactions. For the target compound, similar intermolecular interactions could be expected, with the potential for N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π contacts, contributing to the stability of its solid-state structure .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to participate in hydrogen bonding and π-interactions, which can influence their behavior in various chemical reactions. For instance, paper discusses ruthenium complexes that exhibit catalytic activity, suggesting that the target compound might also be able to form complexes with metals and act as a ligand in catalytic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of halogen atoms, as seen in paper , can affect the compound's lipophilicity and electronic properties. The target compound's pyrrolidine and bipyridine moieties could similarly impact its solubility, boiling point, and potential for forming crystalline structures. Additionally, the presence of an amide bond could influence the compound's stability and reactivity .
Scientific Research Applications
Heterocyclic Carboxamides as Antipsychotic Agents
Heterocyclic carboxamides, including pyridine- and thiophene-carboxamides, were synthesized and evaluated for their potential as antipsychotic agents. These compounds demonstrated significant in vivo activity, comparable to known antipsychotics, with a promising profile indicating lower activity in models predictive of extrapyramidal side effects (Norman et al., 1996).
Novel Annulated Products from Aminonaphthyridinones
The study describes the synthesis of new heterocyclic systems, including pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, showcasing the chemical versatility of carboxamides. These compounds exhibited typical pyrrole-type reactivity, opening pathways for further functionalization and potential applications (Deady & Devine, 2006).
Met Kinase Inhibition for Cancer Therapy
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds showed excellent in vivo efficacy and favorable pharmacokinetic profiles, leading to their advancement into clinical trials (Schroeder et al., 2009).
PARP Inhibitors for Cancer Treatment
Phenylpyrrolidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors demonstrated significant enzyme potency and cellular activity. These inhibitors are notable for their oral bioavailability, ability to cross the blood-brain barrier, and efficacy in vivo, showing potential as cancer therapeutics (Penning et al., 2010).
Synthesis of Pyridyl Benzamides
The efficient synthesis of a variety of pyridyl benzamides from 2-aminopyridines and nitroolefins was achieved without the need for external oxidants. This method provides a broad substrate scope, showcasing the potential for creating diverse pyridyl benzamide derivatives for various applications (Chen et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-22(26-15-16-7-12-25-19(14-16)17-8-10-24-11-9-17)20-5-3-13-28(20)23-27-18-4-1-2-6-21(18)30-23/h1-2,4,6-12,14,20H,3,5,13,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSKTNNWVKGYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC(=NC=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B2508170.png)
![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)
![[4-(Trifluoromethyl)thiophen-2-YL]boronic acid](/img/structure/B2508174.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2508178.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2508182.png)

![N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2508185.png)


